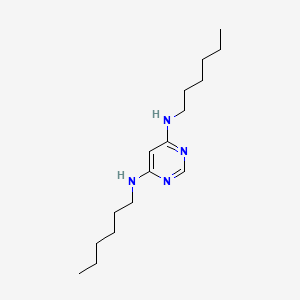![molecular formula C20H20ClF3N4O2 B12514087 N'-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperidine-4-carbonyl)benzohydrazide](/img/structure/B12514087.png)
N'-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperidine-4-carbonyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperidine-4-carbonyl)benzohydrazide is a complex organic compound characterized by the presence of a trifluoromethyl group, a chlorinated pyridine ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperidine-4-carbonyl)benzohydrazide typically involves multiple steps, starting with the preparation of the key intermediate, 3-chloro-5-(trifluoromethyl)pyridine. This intermediate is then reacted with piperidine and benzohydrazide under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N’-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperidine-4-carbonyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .
Scientific Research Applications
N’-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperidine-4-carbonyl)benzohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of N’-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperidine-4-carbonyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylpyridine derivatives and piperidine-containing molecules. Examples include:
- 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide .
Uniqueness
N’-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperidine-4-carbonyl)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, while the piperidine moiety contributes to its potential biological activities .
Properties
Molecular Formula |
C20H20ClF3N4O2 |
|---|---|
Molecular Weight |
440.8 g/mol |
IUPAC Name |
N'-benzoyl-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]piperidine-4-carbohydrazide |
InChI |
InChI=1S/C20H20ClF3N4O2/c21-16-10-15(20(22,23)24)11-25-17(16)12-28-8-6-14(7-9-28)19(30)27-26-18(29)13-4-2-1-3-5-13/h1-5,10-11,14H,6-9,12H2,(H,26,29)(H,27,30) |
InChI Key |
JHRAXTKVNPLBJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NNC(=O)C2=CC=CC=C2)CC3=C(C=C(C=N3)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-amino-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one](/img/structure/B12514009.png)



![1-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoyl)pyrrolidine-2-carboxylic acid](/img/structure/B12514038.png)


![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-phenylpyrrolidine-3-carboxylic acid](/img/structure/B12514053.png)

![4,7-Bis(4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12514056.png)

![3-[14-Ethenyl-22,23-bis(methoxycarbonyl)-5-(3-methoxy-3-oxopropyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-9-yl]propanoic acid](/img/structure/B12514081.png)

